molecular formula C8H11N3O4 B12441075 1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B12441075
M. Wt: 213.19 g/mol
InChI Key: MDGDSDZBDHHCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

The synthesis of 1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition-metal catalysts or photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to access the pyrazole moiety . Industrial production methods may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes .

Chemical Reactions Analysis

1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-Tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

1-tert-butyl-4-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O4/c1-8(2,3)10-4-5(11(14)15)6(9-10)7(12)13/h4H,1-3H3,(H,12,13)

InChI Key

MDGDSDZBDHHCRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.